molecular formula C38H70O4Si B11836571 benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate

benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate

Cat. No.: B11836571
M. Wt: 619.0 g/mol
InChI Key: HVYVDFGYPURCGL-BOALQFNTSA-N
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Description

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is a complex organic compound with a unique structure that includes a benzyl group, a hexyl chain, and a triisopropylsilyl-protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate typically involves multiple steps, including the protection of hydroxyl groups, formation of ester bonds, and introduction of the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester bond can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate involves its interaction with specific molecular targets. The triisopropylsilyl group protects the hydroxyl group, allowing for selective reactions at other sites. The benzyl group can interact with various receptors or enzymes, influencing biological pathways and activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-(methoxy)hexadecanoate
  • Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-(ethoxy)hexadecanoate

Uniqueness

Benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoate is unique due to the presence of the triisopropylsilyl group, which provides steric protection and influences the compound’s reactivity. This makes it particularly valuable in selective synthesis and applications where controlled reactivity is essential.

Properties

Molecular Formula

C38H70O4Si

Molecular Weight

619.0 g/mol

IUPAC Name

benzyl (2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoate

InChI

InChI=1S/C38H70O4Si/c1-9-11-13-15-16-17-18-19-23-27-35(42-43(31(3)4,32(5)6)33(7)8)29-37(39)36(28-24-14-12-10-2)38(40)41-30-34-25-21-20-22-26-34/h20-22,25-26,31-33,35-37,39H,9-19,23-24,27-30H2,1-8H3/t35-,36+,37+/m1/s1

InChI Key

HVYVDFGYPURCGL-BOALQFNTSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)O)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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